Cas no 57238-83-2 (1-(4-methylbenzoyl)piperazine hydrochloride)

1-(4-Methylbenzoyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-methylbenzoyl group, in its hydrochloride salt form. This derivative is valued for its role as a versatile intermediate in pharmaceutical and chemical synthesis, particularly in the development of bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its well-defined structure and high purity make it suitable for research applications, including medicinal chemistry and drug discovery. The compound’s reactivity allows for further functionalization, enabling the exploration of structure-activity relationships. It is commonly utilized in controlled environments under standard laboratory safety protocols.
1-(4-methylbenzoyl)piperazine hydrochloride structure
57238-83-2 structure
Product Name:1-(4-methylbenzoyl)piperazine hydrochloride
CAS No:57238-83-2
MF:C12H17ClN2O
MW:240.729182004929
CID:1602953
PubChem ID:2760449
Update Time:2025-10-29

1-(4-methylbenzoyl)piperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4-Methylphenyl)(1-piperazinyl)methanone hydrochloride (1:1)
    • PIPERAZIN-1-YL-P-TOLYL-METHANONE HYDROCHLORIDE
    • 1-(4-methylbenzoyl)piperazine hydrochloride
    • 57238-83-2
    • Piperazin-1-yl(p-tolyl)methanone hydrochloride
    • Z415678302
    • SB74984
    • DB-387925
    • CS-0248431
    • EN300-39863
    • MFCD08444059
    • AKOS024254600
    • (4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
    • MDL: MFCD08444059
    • Inchi: 1S/C12H16N2O.ClH/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
    • InChI Key: IATKFUZEWGYDMP-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C=CC(C)=CC=1)N1CCNCC1

Computed Properties

  • Exact Mass: 240.1029409g/mol
  • Monoisotopic Mass: 240.1029409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

1-(4-methylbenzoyl)piperazine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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